Cas no 66711-86-2 (2-Butene,1,1,1,4,4,4-hexafluoro-, (2E)-)

2-Butene,1,1,1,4,4,4-hexafluoro-, (2E)- structure
66711-86-2 structure
Product Name:2-Butene,1,1,1,4,4,4-hexafluoro-, (2E)-
CAS No:66711-86-2
MF:C4H2F6
MW:164.049102306366
CID:502446
PubChem ID:5708528
Update Time:2025-04-19

2-Butene,1,1,1,4,4,4-hexafluoro-, (2E)- Chemical and Physical Properties

Names and Identifiers

    • 2-Butene,1,1,1,4,4,4-hexafluoro-, (2E)-
    • 1,1,1,4,4,4-HEXAFLUOROBUT-2-ENE
    • (2E)-1,1,1,4,4,4-Hexafluorobut-2-ene
    • (E)-1,1,1,4,4,4-Hexafluorobut-2-ene
    • (E)-HFO 1336
    • E-F 11E
    • HFO 1336mzzm(e)
    • trans-1,1,1,4,4,4-hexafluoro-2-butene
    • AKOS025309984
    • HFC 1336
    • Trans-1,1,1,4,4,4-hexafluorobut-2-ene
    • HALOTHANE IMPURITY A [EP IMPURITY]
    • HFO-1336mzz(E)
    • 4KQ73F2UQP
    • 2,2,2-trifluoroethyl
    • SCHEMBL28819
    • 2-Butene,1,1,1,4,4,4-hexafluoro-,(2E)-
    • (2E)-1,1,1,4,4,4-Hexafluoro-2-butene
    • (E)-1,1,1,4,4,4-Hexafluoro-2-butene
    • 2-Butene, 1,1,1,4,4,4-hexafluoro-, (E)-
    • A846619
    • 2-Butene, 1,1,1,4,4,4-hexafluoro-, (2E)-
    • 407-60-3
    • 1,1,1,4,4,4-Hexafluoro-2-butene
    • UNII-4KQ73F2UQP
    • MFCD00798134
    • NS00133982
    • 66711-86-2
    • Halothane impurity A [EP]
    • AKOS006230609
    • MDL: MFCD00798134
    • Inchi: 1S/C4H2F6/c5-3(6,7)1-2-4(8,9)10/h1-2H/b2-1+
    • InChI Key: NLOLSXYRJFEOTA-OWOJBTEDSA-N
    • SMILES: FC(/C=C/C(F)(F)F)(F)F

Computed Properties

  • Exact Mass: 164.00606904g/mol
  • Monoisotopic Mass: 164.00606904g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 1.356
  • Boiling Point: 9 ºC
  • Flash Point: -21 ºC
  • LogP: 2.66720

2-Butene,1,1,1,4,4,4-hexafluoro-, (2E)- Security Information

  • Hazardous Material Identification: F
Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited